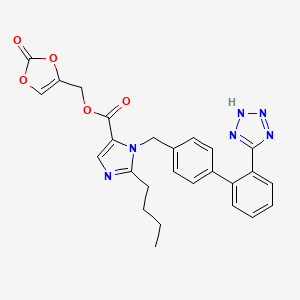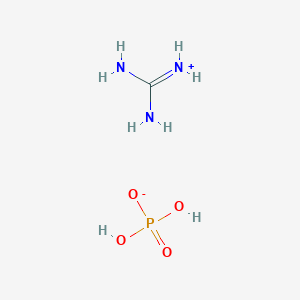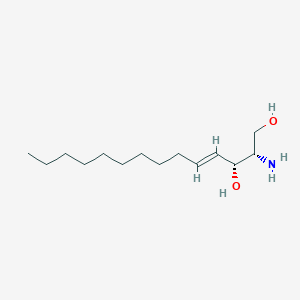
α-Zearalenol-d4 (Major)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
α-Zearalenol-d4 (Major) is a synthetic compound that is widely used in scientific research for its various applications. This compound is a deuterated version of α-Zearalenol, which is a mycotoxin produced by several species of fungi. The deuterated version is used in research to understand the mechanism of action and physiological effects of the mycotoxin.
Scientific Research Applications
Impact on Porcine Embryonic Development
α-Zearalenol, a derivative of Zearalenone, affects mammalian reproduction and development, particularly in pigs. A study by Wang, Rodriguez, and Memili (2012) revealed that α-Zearalenol significantly decreased cleavage and blastocyst rates in porcine embryos, suggesting a potential impact on early embryonic development through pathways other than estrogen receptor binding (Wang, Rodriguez, & Memili, 2012).
Reduction and Bioaccessibility of Mycotoxins
Bordin et al. (2017) investigated the reduction of α-Zearalenol using allyl isothiocyanate, observing that the reaction products had lower cytotoxicity and increased bioaccessibility compared to the original mycotoxins. This indicates a potential for reducing mycotoxin contamination in food products (Bordin et al., 2017).
Breast Cancer Risk Assessment
A case-control study in Tunisia by Belhassen et al. (2015) linked α-Zearalenol with an increased risk of developing breast cancer. This study highlighted the importance of understanding the role of mycotoxins like α-Zearalenol in hormone-dependent tumors (Belhassen et al., 2015).
Effects on Boar Sperm DNA Integrity
Tsakmakidis et al. (2008) explored the effects of α-Zearalenol on boar sperm DNA integrity and motility. They found that while α-Zearalenol did not significantly affect sperm motility, it did cause chromatin instability in a dose-dependent manner (Tsakmakidis et al., 2008).
Analysis in Cereals and Feed
Urraca, Marazuela, and Moreno-Bondi (2004) developed a method for determining α-Zearalenol in cereals and swine feed, emphasizing its relevance in food safety and quality control (Urraca, Marazuela, & Moreno-Bondi, 2004).
Endocrine Disruption Effects
Frizzell et al. (2011) assessed the endocrine-disrupting activity of α-Zearalenol, highlighting its potent estrogenic effects and ability to alter hormone production. This study contributes to understanding the potential health risks associated with exposure to mycotoxins (Frizzell et al., 2011).
properties
CAS RN |
1778734-73-8 |
|---|---|
Product Name |
α-Zearalenol-d4 (Major) |
Molecular Formula |
C₁₈H₂₀D₄O₅ |
Molecular Weight |
324.4 |
synonyms |
(3S,7R,11E)-3,4,5,6,7,8,9,10-Octahydro-7,14,16-trihydroxy-3-methyl-1H-2-benzoxacyclotetradecin-1-one-d4; (-)-α-Zearalenol-d4; Zearalenol-d4; trans-Zearalenol-d4; _x000B_ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



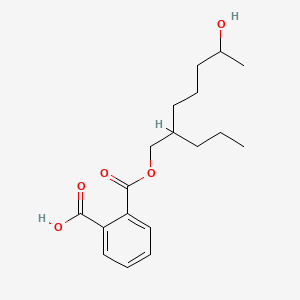
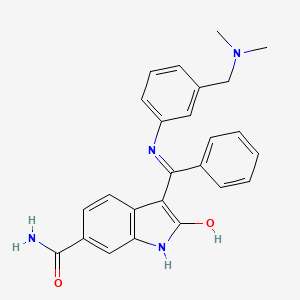
![Bis((1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B1141341.png)
![N-[4-[(Trifluoroacetyl)amino]benzoyl-d4]-L-glutamic Acid Dimethyl Ester](/img/structure/B1141342.png)
